molecular formula C20H21N3O3S2 B2890657 N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-53-8

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2890657
CAS No.: 922130-53-8
M. Wt: 415.53
InChI Key: NYCSAFQLXPAQGE-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (PubChem CID: 18572052) is a synthetic organic compound with the molecular formula C20H21N3O3S2 . This acetamide-sulfonamide-containing scaffold integrates a thiazole ring, a structural motif of significant interest in medicinal chemistry due to its diverse biological activities and presence in various therapeutic agents . Compounds featuring the thiazole nucleus have been extensively explored for their potential to interact with various biological targets, including enzymes and receptors, and have demonstrated a wide range of pharmacological properties in preclinical research, such as antimicrobial, anti-cancer, and anticonvulsant activities . Furthermore, molecular frameworks combining acetamide and sulfonamide groups, similar to that found in this compound, have shown promise in biochemical research, particularly in the inhibition of enzymes like urease . The structural features of this compound—specifically the mesityl group and the phenylsulfonamido-thiazole moiety—suggest potential for use in early-stage discovery research as a valuable scaffold for developing novel pharmacological tools. This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-9-14(2)19(15(3)10-13)22-18(24)11-16-12-27-20(21-16)23-28(25,26)17-7-5-4-6-8-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCSAFQLXPAQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted Thiourea Preparation

The 2-(phenylsulfonamido) group is introduced via a custom thiourea precursor. Reacting phenylsulfonyl chloride with thiourea in a basic medium yields N-phenylsulfonyl thiourea:
$$
\text{NH}2\text{CSNH}2 + \text{PhSO}2\text{Cl} \xrightarrow{\text{Base}} \text{PhSO}2\text{NHC(S)NH}_2
$$
This intermediate ensures the sulfonamido group is pre-installed at the thiazole’s 2-position.

β-Keto Carbonyl Component Selection

To position the acetamide moiety at the thiazole’s 4-position, a β-ketoacetamide derivative is ideal. However, due to synthetic challenges, a stepwise approach is often employed:

  • Use ethyl acetoacetate (β-ketoester) to form a methyl-substituted thiazole.
  • Oxidize the methyl group to a carboxylic acid.
  • Convert the acid to an acetamide via coupling with mesitylamine.

Reaction Conditions :

  • Solvent: Ethanol or n-butanol
  • Catalyst: Iodine (0.5–1.0 eq)
  • Temperature: 80–100°C (conventional) or microwave-assisted at 195 W for 2–8 minutes.

Example Protocol :

Ethyl acetoacetate (10 mmol) and N-phenylsulfonyl thiourea (10 mmol) are refluxed in ethanol with iodine (1 eq) for 6 hours. The crude thiazole is purified via column chromatography (yield: 65–75%).

Functionalization of the Thiazole Ring

Oxidation of Methyl to Carboxylic Acid

The methyl group at position 4 is oxidized using potassium permanganate (KMnO₄) or a Ru-based catalyst in aqueous acidic conditions:
$$
\text{Thiazole-CH}3 \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}4} \text{Thiazole-COOH}
$$
Typical Yield : 70–85%.

Acetamide Formation via Coupling

The carboxylic acid is activated as an acid chloride (using thionyl chloride) and reacted with mesitylamine:
$$
\text{Thiazole-COOH} \xrightarrow{\text{SOCl}_2} \text{Thiazole-COCl} \xrightarrow{\text{Mesitylamine}} \text{Thiazole-CONH-Mesityl}
$$
Optimization Notes :

  • Use excess mesitylamine (1.5 eq) to drive the reaction.
  • Conduct in anhydrous dichloromethane with triethylamine as a base.

Alternative Pathways: Halogenation and Alkylation

A patent-pending method involves halogenated intermediates to streamline acetamide installation:

Chloroacetylation of 2-Aminothiazole

React the thiazole’s 4-methyl group with chloroacetyl chloride to form a chloroacetamide intermediate:
$$
\text{Thiazole-CH}3 + \text{ClCH}2\text{COCl} \rightarrow \text{Thiazole-CH}_2\text{COCl}
$$
Conditions : Stir at 0–5°C in dichloromethane with pyridine (yield: 80–90%).

Displacement with Mesitylamine

The chloroacetamide undergoes nucleophilic substitution with mesitylamine:
$$
\text{Thiazole-CH}2\text{COCl} + \text{Mesityl-NH}2 \rightarrow \text{Thiazole-CH}_2\text{CONH-Mesityl}
$$
Challenges : Mesitylamine’s steric bulk may necessitate elevated temperatures (80–100°C) and prolonged reaction times.

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate key steps:

Thiazole Formation

  • Time Reduction : 2–8 minutes vs. 6–12 hours conventionally.
  • Yield Improvement : 75–85% vs. 65–75%.

Amidation

Microwave-promoted coupling between the acid and mesitylamine using N,N’-dicyclohexylcarbodiimide (DCC):

  • Conditions : 100°C, 20 minutes, DMF solvent.
  • Yield : 90–95%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Time Purity
Classical Hantzsch Thiazole formation 65–75% 6–12 h 90–95%
Microwave Hantzsch Thiazole formation 75–85% 2–8 min 95–98%
Halogenation-Alkylation Chloroacetylation 80–90% 4–6 h 85–90%
Direct Amidation Acid chloride coupling 70–80% 3–5 h 92–95%

Challenges and Optimization Strategies

Regioselectivity in Hantzsch Synthesis

  • β-Keto Component Design : Use sterically hindered β-ketoesters to direct cyclization.
  • Thiourea Modifications : Electron-withdrawing groups (e.g., sulfonamido) enhance reactivity at the thiourea’s sulfur atom.

Steric Hindrance in Amidation

  • Coupling Agents : HATU or EDCl improve efficiency with bulky amines like mesitylamine.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures for final product polishing.

Chemical Reactions Analysis

Types of Reactions: N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is used in various scientific fields:

  • Chemistry It serves as a building block in the synthesis of more complex molecules due to its unique structure as a valuable intermediate in organic synthesis.
  • Biology It is studied for its potential biological activity and its ability to interact with various biological targets, suggesting potential therapeutic applications.
  • Medicine The compound shows promise in medicinal chemistry for the development of new drugs, with its ability to modulate biological pathways making it a candidate for drug discovery.
  • Industry It may be used in the production of specialty chemicals and materials, with its properties leveraged to create innovative products.

Biological Activities

The biological activity of This compound is attributed to its interaction with specific molecular targets. The phenylsulfonamide moiety may bind to enzymes or receptors, modulating their activity, while the mesityl group can enhance the compound's stability and bioavailability. Research indicates potential biological activities, including:

  • Antimicrobial Activity Thiazole derivatives may exhibit antimicrobial properties, making them potential candidates for new antibiotics.
  • Anticancer Potential Compounds with similar structures may inhibit pathways involved in cancer cell proliferation . For example, they can direct tumor cells to the apoptotic pathway, which is a precondition of anticancer action . The inhibition of MALT1 proteolytic activity has been linked to anti-proliferative effects in certain cancers, such as ABC-DLBCL.
  • Anti-inflammatory Effects The compound may modulate inflammatory responses, which could be beneficial in treating autoimmune diseases like rheumatoid arthritis and lupus.

Mechanism of Action

The mechanism by which N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenylsulfonamide group, for instance, may bind to enzymes or receptors, modulating their activity. The mesityl group can enhance the compound's stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison :

N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (Compound 17d, ) Substituents: Exo-norbornylamine at the 2-position, dihydrobenzodioxine-carbonyl at the 5-position. Relevance: Demonstrates substitution flexibility on the thiazole ring. The dihydrobenzodioxine group may improve solubility, while the norbornylamine enhances steric effects .

N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (Compound 8c, ) Substituents: Chlorobenzyl group on the acetamide nitrogen, morpholinoethoxy-phenyl on the thiazole.

N-[4-[(2-Thiazolylamino)sulfonyl)phenyl)acetamide () Substituents: Sulfonamido-thiazole linked to an acetamide-phenyl group. Relevance: Simpler structure with a single thiazole ring; highlights the role of sulfonamido groups in solubility and bioactivity .

N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide () Substituents: Ethylphenyl on the acetamide, methylsulfonylphenyl on the thiazole. Relevance: Methylsulfonyl group enhances electron-withdrawing effects, which may influence binding affinity .

Structural Comparison Table :
Compound Name Thiazole Substituents Acetamide Substituent Molecular Weight Key Functional Groups
Target Compound 2-(Phenylsulfonamido) Mesityl ~430 (estimated) Sulfonamido, Mesityl
Compound 17d () 2-(Exo-norbornylamino), 5-carbonyl Acetamide ~450 (estimated) Carbonyl, Norbornylamine
Compound 8c () 2-(Morpholinoethoxy-phenyl) 2-Chlorobenzyl 471 Morpholinoethoxy, Chlorobenzyl
N-[4-[(2-Thiazolylamino)sulfonyl)phenyl)acetamide () 2-Thiazolylamino-sulfonyl Phenyl ~300 (estimated) Sulfonamido, Acetamide
Compound 2-(Methylsulfonylphenylamino) 2-Ethylphenyl 415.5 Methylsulfonyl, Ethylphenyl

Physicochemical Properties

  • Solubility: The mesityl group in the target compound increases hydrophobicity, likely reducing aqueous solubility compared to morpholinoethoxy () or sulfonamido () analogs . Methylsulfonyl groups () enhance polarity, balancing solubility and membrane permeability .
  • Molecular Weight :
    • The target compound (~430 Da) falls within the acceptable range for drug-like molecules, similar to ’s 415.5 Da. Higher weights (e.g., 471 Da for ) may impact bioavailability .

Biological Activity

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Phenylsulfonamide group : Known for its ability to interact with various biological targets.
  • Mesityl group : Enhances stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonamide moiety is believed to bind to enzymes or receptors, modulating their activity. This interaction can lead to alterations in biological pathways that are crucial for therapeutic effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities, which may include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds can exhibit antimicrobial properties, potentially making them candidates for the development of new antibiotics.
  • Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit pathways involved in cancer cell proliferation. For instance, the inhibition of MALT1 proteolytic activity has been linked to anti-proliferative effects in certain cancers, such as ABC-DLBCL (Activated B-cell Diffuse Large B-cell Lymphoma) .
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, which could be beneficial in treating autoimmune diseases like rheumatoid arthritis and lupus .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • A study on thiazole derivatives revealed that modifications to the phenylsulfonamide group significantly impacted their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Another research highlighted the synthesis and evaluation of N-substituted compounds showing selective agonism at serotonin receptors, indicating potential applications in psychiatric disorders .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialPotential against various pathogens
AnticancerInhibition of cancer cell proliferation via MALT1 inhibition
Anti-inflammatoryModulation of inflammatory pathways in autoimmune diseases
NeuroprotectivePotential anticonvulsant activity observed in related thiazole derivatives

Q & A

Basic: What are the recommended synthetic routes for N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide?

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis to generate the core thiazole structure .
  • Sulfonamide Introduction : Reaction of the thiazole intermediate with phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to install the sulfonamide group .
  • Acylation : Coupling the mesityl group (2,4,6-trimethylbenzyl) to the thiazole-acetamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the final compound. Yields are optimized by controlling reaction time, temperature (often 0–60°C), and solvent polarity .

Basic: How can researchers optimize reaction conditions to improve yield and purity?

Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while non-polar solvents improve crystallization .
  • Catalysts : Using bases like triethylamine or DMAP to accelerate acylation and sulfonamide formation .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonamide coupling; higher temperatures (50–60°C) improve thiazole cyclization .
  • Real-Time Monitoring : TLC or HPLC to track reaction progress and identify by-products early .

Advanced: What advanced spectroscopic techniques confirm structural integrity?

  • 2D NMR (HSQC, HMBC) : Resolves connectivity between the thiazole ring, sulfonamide, and mesityl groups by correlating [1]H and [13]C signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) with <5 ppm mass accuracy .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond angles and torsional strain, especially for resolving disorder in the mesityl group .

Advanced: How can contradictions in biological activity data be resolved?

  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for cancer) and assay protocols (e.g., MTT vs. ATP-based viability) .
  • Dose-Response Analysis : Compare IC50 values across studies to identify potency thresholds influenced by assay sensitivity .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity measurements .

Advanced: What computational methods predict binding affinity and mechanisms?

  • Molecular Docking (AutoDock Vina) : Models interactions with targets like COX-1 or kinases, highlighting hydrogen bonds with the sulfonamide group .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking poses .
  • QSAR Models : Correlate substituent effects (e.g., mesityl hydrophobicity) with activity trends using descriptors like logP and polar surface area .

Basic: What protocols verify compound purity via elemental analysis and MS?

  • Elemental Analysis : Combustion analysis for C, H, N (theoretical vs. observed ±0.3% deviation) .
  • Mass Spectrometry : ESI-TOF MS in positive ion mode; calibrate with sodium formate clusters for high mass accuracy .

Advanced: How does the mesityl group affect pharmacokinetics?

  • Lipophilicity (logP) : Mesityl’s methyl groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : In vitro liver microsome assays show mesityl’s steric bulk slows CYP450-mediated oxidation .
  • Plasma Protein Binding : Surface plasmon resonance (SPR) reveals high albumin binding, impacting free drug concentration .

Advanced: How to mitigate synthetic by-products or impurities?

  • By-Product Identification : LC-MS/MS to detect dimers or sulfonamide hydrolysis products .
  • Scavenger Resins : Use polymer-bound reagents (e.g., trisamine resin) to trap excess sulfonyl chlorides .
  • Crystallization Optimization : Gradient cooling in ethanol/water mixtures removes low-solubility impurities .

Basic: What safety precautions are required for handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact with sulfonamides, which may cause sensitization .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
  • Waste Disposal : Neutralize acidic/by-product streams before disposal in halogenated waste containers .

Advanced: How does X-ray crystallography using SHELX resolve conformational ambiguities?

  • Data Collection : High-resolution (<1.0 Å) datasets collected at synchrotron facilities reduce noise .
  • Refinement (SHELXL) : Twin refinement and disorder modeling (e.g., for rotating mesityl methyl groups) improve R-factor convergence .
  • Validation : CheckCIF reports ensure structural geometry adheres to IUCr standards .

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